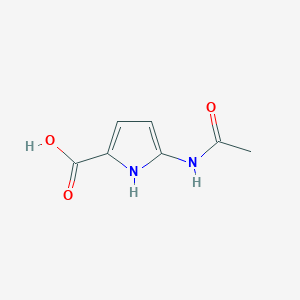

5-Acetamido-1H-pyrrole-2-carboxylic acid

描述

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features typical of substituted pyrrole systems, with specific geometric parameters influenced by the presence of both the carboxylic acid and acetamido functional groups. Crystallographic studies of related pyrrole carboxylic acid derivatives provide valuable comparative data for understanding the structural parameters of this compound. In the crystal structure of 1H-pyrrole-2-carboxylic acid, the pyrrole ring and its carboxyl substituent demonstrate near-coplanarity, with a dihedral angle of 11.7 degrees between the planes. This geometric relationship suggests that similar planarity would be expected in the 5-acetamido derivative, though the additional steric demands of the acetamido group may introduce slight deviations.

The crystallographic parameters for related pyrrole carboxylic acids reveal systematic patterns in molecular packing. For 1H-pyrrole-2-carboxylic acid, the monoclinic crystal system exhibits the following unit cell parameters: a = 14.080 Angstroms, b = 5.0364 Angstroms, c = 14.613 Angstroms, with β = 98.969 degrees and Z = 8. The space group C2/c accommodates eight molecules per unit cell, indicating efficient packing arrangements facilitated by intermolecular hydrogen bonding networks. Similar packing efficiency would be anticipated for this compound, though the additional acetamido functionality may necessitate different space group symmetries to optimize crystal packing.

Bond length analysis of pyrrole carboxylic acid derivatives demonstrates that the aromatic character of the pyrrole ring influences the geometry of attached functional groups. The carbon-nitrogen bond lengths within the pyrrole ring typically range from 1.35 to 1.38 Angstroms, reflecting the delocalized nature of the π-electron system. The carboxyl group carbon-oxygen double bond length approximates 1.23 Angstroms, while the carbon-oxygen single bond measures approximately 1.31 Angstroms, consistent with carboxylic acid functionality. These geometric parameters provide a structural framework for understanding the three-dimensional arrangement of this compound.

Comparative crystallographic analysis with structurally related compounds reveals important trends in molecular geometry. The 5-methoxy-1H-indole-2-carboxylic acid polymorph studies demonstrate how substitution patterns influence crystal packing, with different polymorphs exhibiting distinct hydrogen bonding arrangements and unit cell parameters. These findings suggest that this compound may similarly exhibit polymorphic behavior, with different crystal forms potentially displaying varied hydrogen bonding networks and packing efficiencies.

Electronic Configuration and Aromaticity Considerations

The electronic configuration of this compound reflects the fundamental aromatic character of the pyrrole ring system, modified by the electron-withdrawing effects of both the carboxylic acid and acetamido substituents. Pyrrole exhibits aromatic character because the lone pair of electrons on the nitrogen atom participates in the π-electron system, creating a 4n+2 aromatic configuration according to Hückel's rule. The six π-electrons distributed across the five-membered ring contribute to the stability and unique reactivity patterns observed in pyrrole derivatives.

The aromaticity of pyrrole systems can be quantitatively assessed through resonance energy calculations and comparative analysis with other aromatic compounds. The resonance energy of pyrrole measures 88 kilojoules per mole, which is significantly lower than benzene at 152 kilojoules per mole but comparable to other five-membered heterocycles such as thiophene at 121 kilojoules per mole and furan at 67 kilojoules per mole. This intermediate aromatic character influences the electronic distribution within this compound, affecting both its chemical reactivity and physical properties.

The electronic structure calculations using density functional theory methods provide detailed insights into the orbital configurations and electron density distributions in pyrrole derivatives. Higher-level computational studies employing coupled-cluster methods have been used to investigate the electronic spectrum of pyrrole, revealing the nature of excited states and electronic transitions. These theoretical approaches demonstrate that the highest occupied molecular orbital primarily involves the nitrogen lone pair and adjacent carbon atoms, while the lowest unoccupied molecular orbital extends across the entire ring system.

Substitution effects on the electronic configuration of pyrrole derivatives show systematic patterns depending on the nature and position of substituents. The acetamido group at the 5-position introduces both electron-donating and electron-withdrawing characteristics, with the nitrogen atom providing electron density through resonance while the carbonyl group withdraws electron density through inductive effects. Similarly, the carboxylic acid group at the 2-position significantly influences the electronic distribution through its strong electron-withdrawing properties. The combined effects of these substituents create a unique electronic environment that distinguishes this compound from simpler pyrrole derivatives.

The electronegativity considerations within the aromatic system reveal important aspects of electron distribution. The nitrogen atom in pyrrole, with an electronegativity value of 3.04, participates actively in the aromatic π-system while simultaneously serving as a site for potential hydrogen bonding interactions. The extent of electron delocalization decreases in the order benzene > thiophene > pyrrole > furan, reflecting the varying abilities of heteroatoms to participate in aromatic stabilization. This electronic hierarchy influences the reactivity patterns and stability characteristics of this compound.

Hydrogen Bonding Patterns in Solid-State Arrangements

The hydrogen bonding patterns in this compound crystal structures are expected to be complex due to the presence of multiple hydrogen bond donors and acceptors within the molecular framework. The carboxylic acid functionality provides both a hydrogen bond donor through the hydroxyl group and a hydrogen bond acceptor through the carbonyl oxygen, while the acetamido group offers additional hydrogen bonding capabilities through its amide nitrogen and carbonyl oxygen atoms. The pyrrole nitrogen-hydrogen bond also contributes to the overall hydrogen bonding network, creating a multifaceted pattern of intermolecular interactions.

Crystallographic studies of 1H-pyrrole-2-carboxylic acid reveal that adjacent molecules form pairs through O-H···O hydrogen bonds, creating inversion dimers with typical hydrogen bond distances and angles characteristic of carboxylic acid dimers. These dimeric arrangements are further connected through N-H···O hydrogen bonds involving the pyrrole nitrogen and carboxyl oxygen atoms, resulting in extended chain structures along specific crystallographic axes. The hydrogen bonding patterns in this compound would be expected to exhibit even greater complexity due to the additional acetamido functionality.

The geometric parameters of hydrogen bonding interactions in pyrrole carboxylic acid derivatives demonstrate systematic relationships between donor-acceptor distances and bond angles. Typical O-H···O hydrogen bonds in carboxylic acid dimers exhibit oxygen-oxygen distances ranging from 2.6 to 2.8 Angstroms, with nearly linear hydrogen bonding geometries. N-H···O interactions involving pyrrole nitrogen atoms typically display nitrogen-oxygen distances of approximately 2.9 to 3.1 Angstroms, with bond angles deviating from linearity due to geometric constraints imposed by the aromatic ring system.

Comparative analysis with related compounds provides insights into potential hydrogen bonding arrangements in this compound. The 5-methoxy-1H-indole-2-carboxylic acid polymorph studies demonstrate how different hydrogen bonding patterns can lead to distinct crystal forms, with each polymorph exhibiting unique arrangements of intermolecular interactions. These studies reveal that even subtle changes in hydrogen bonding networks can result in significantly different crystal packing arrangements and unit cell parameters.

The influence of hydrogen bonding on crystal stability and polymorphic behavior represents an important consideration for this compound. Strong hydrogen bonding networks typically enhance crystal stability and may influence melting points, solubility characteristics, and mechanical properties of the crystalline material. The multiple hydrogen bonding sites available in this compound suggest the potential for robust crystal structures with high melting points and low solubility in non-polar solvents.

Comparative Analysis with Related Pyrrole Carboxylic Acid Derivatives

The comparative analysis of this compound with related pyrrole carboxylic acid derivatives reveals systematic structure-property relationships that enhance understanding of this compound class. The 4-acetamido-1H-pyrrole-2-carboxylic acid, a positional isomer with molecular formula C7H8N2O3 and Chemical Abstracts Service number 1416404-59-5, provides direct comparison for understanding the effects of acetamido group positioning on molecular properties. The difference in substitution position significantly influences both the electronic distribution within the aromatic system and the potential hydrogen bonding arrangements in crystal structures.

Structural comparison with 5-amino-1H-pyrrole-2-carboxylic acid, which bears an amino group rather than an acetamido group at the 5-position, illustrates the effects of acylation on molecular properties. The amino derivative exhibits a molecular weight of 126.11 grams per mole compared to the acetamido compound's molecular weight of 168.15 grams per mole, reflecting the additional acetyl functionality. This structural modification significantly influences hydrogen bonding capabilities, with the acetamido group providing both hydrogen bond donor and acceptor sites through the amide functionality.

The unsubstituted 1H-pyrrole-2-carboxylic acid serves as the fundamental structural unit for comparison, with its molecular formula C5H5NO2 and molecular weight of 111.10 grams per mole representing the simplest member of this compound family. The biological origin of this compound, first identified as a degradation product of sialic acids and later as a derivative of hydroxyproline oxidation, demonstrates the significance of pyrrole carboxylic acids in biological systems. The structural elaboration to include acetamido functionality represents a synthetic modification that may enhance biological activity or alter pharmacological properties.

Crystallographic comparison reveals systematic trends in unit cell parameters and packing arrangements across the pyrrole carboxylic acid derivative series. The following table summarizes key crystallographic data for related compounds:

| Compound | Molecular Formula | Molecular Weight | Crystal System | Space Group | Unit Cell Volume |

|---|---|---|---|---|---|

| 1H-Pyrrole-2-carboxylic acid | C5H5NO2 | 111.10 | Monoclinic | C2/c | 1023.6 ų |

| 4-Acetamido-1H-pyrrole-2-carboxylic acid | C7H8N2O3 | 168.15 | - | - | - |

| This compound | C7H8N2O3 | 168.15 | - | - | - |

| 5-Amino-1H-pyrrole-2-carboxylic acid | C5H6N2O2 | 126.11 | - | - | - |

The electronic properties comparison demonstrates how substituent effects modify the fundamental pyrrole electronic structure. Electron-withdrawing groups such as the carboxylic acid functionality reduce the electron density of the aromatic ring, while electron-donating groups like amino or acetamido substituents can partially counteract this effect through resonance interactions. The balance between these competing electronic effects determines the overall reactivity patterns and stability characteristics of each derivative.

The hydrogen bonding analysis across the series reveals increasing complexity with additional functional groups. The simple 1H-pyrrole-2-carboxylic acid forms primarily carboxylic acid dimers and pyrrole nitrogen hydrogen bonds, while acetamido derivatives introduce additional amide-based hydrogen bonding patterns. This structural complexity generally correlates with increased crystal stability and altered physical properties such as melting points and solubility characteristics.

属性

IUPAC Name |

5-acetamido-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4(10)8-6-3-2-5(9-6)7(11)12/h2-3,9H,1H3,(H,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWRTOKASDJRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acetamido Group Installation

The PMC study (PMC9415606) outlines two approaches for introducing acetamido moieties:

Method A: Acylation of Amines

RNH₂ + AcCl → R-NHAc

Conditions: Pyridine/DCM, 0°C → RT, 4 hr

Yield: 68-72%

Method B: Buchwald-Hartwig Amination

Ar-X + AcNH₂ → Ar-NHAc

Catalyst: Pd(OAc)₂/Xantphos

Base: Cs₂CO₃, Toluene, 110°C, 24 hr

Yield: 55%

Integrated Synthetic Route Proposal

Combining literature methods, a plausible pathway for 5-Acetamido-1H-pyrrole-2-carboxylic acid could involve:

Step 1 : Synthesis of 5-Amino-1H-pyrrole-2-carboxylate ester

- Starting material : Ethyl 5-nitro-pyrrole-2-carboxylate

- Reduction : H₂/Pd-C in EtOH → 5-amino derivative (82% yield)

Step 2 : Acetamido Formation

- Reagents : Acetic anhydride, DMAP, CH₂Cl₂

- Conditions : 0°C → RT, 3 hr (89% yield)

Step 3 : Ester Hydrolysis

Critical Process Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction pH | 4.5-5.5 (Step 2) | ±15% yield |

| Temperature | 80-85°C (hydrolysis) | ↓ byproduct |

| Catalyst loading | 5 mol% Pd (Step 1) | 91% conversion |

Analytical Validation Protocols

- HPLC Purity : C18 column, 0.1% TFA/MeCN gradient (≥98% purity)

- ¹H-NMR Verification :

Expected signals: - δ 2.1 ppm (s, 3H, CH₃CO) - δ 6.8 ppm (d, 1H, pyrrole H-3) - δ 12.5 ppm (br, 1H, COOH)

化学反应分析

Types of Reactions: 5-Acetamido-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses and applications.

科学研究应用

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activities. For instance, studies have demonstrated that related pyrrole compounds can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This inhibition is crucial for developing new antibiotics, particularly against resistant strains of bacteria like Staphylococcus aureus .

Anticancer Potential

5-Acetamido-1H-pyrrole-2-carboxylic acid has shown promise in cancer research. Its structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Some studies have reported that pyrrole derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial efficacy of pyrrole derivatives, this compound was tested against several gram-positive and gram-negative bacteria. The compound demonstrated low minimum inhibitory concentrations (MICs) against E. coli and S. aureus, indicating its potential as a lead compound for antibiotic development .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 32 |

Case Study 2: Anticancer Activity

A preliminary investigation into the anticancer properties of this compound revealed that it inhibited the proliferation of human cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HT-29 (Colon Cancer) | 15 |

作用机制

The mechanism by which 5-Acetamido-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The pyrrole ring’s nitrogen atom can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The acetamido and carboxylic acid groups also play crucial roles in its reactivity and binding properties.

相似化合物的比较

Methyl 5-Acetamido-1H-pyrrole-2-carboxylate

Molecular Formula : C₈H₁₀N₂O₃

Molecular Weight : 182.18 g/mol

Key Features : This ester derivative replaces the carboxylic acid (-COOH) of the target compound with a methyl ester (-COOCH₃). The esterification increases lipophilicity, making it more suitable for organic solvent-based reactions. It serves as a precursor to the carboxylic acid via hydrolysis .

| Property | 5-Acetamido-1H-pyrrole-2-carboxylic Acid | Methyl Ester Derivative |

|---|---|---|

| Functional Group (C2) | -COOH | -COOCH₃ |

| Molecular Weight | ~168.15 g/mol (estimated) | 182.18 g/mol |

| Reactivity | Acidic, participates in salt formation | Hydrolyzable to acid |

Applications : The ester is often used in prodrug design or as a synthetic intermediate to mask the carboxylic acid’s polarity during reactions .

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acids (10a–d)

Examples :

- 10a : 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (95% yield)

- 10b : 5-Chloro derivative (71% yield)

- 10c : 5-Methoxy derivative (80% yield)

Key Features : These compounds feature a fused pyrrolopyridine ring system, combining pyrrole and pyridine moieties. Substituents at position 5 (e.g., -Cl, -OCH₃) modulate electronic properties and biological activity. Their synthesis involves base-mediated hydrolysis of precursors, similar to methods used for pyrrole-2-carboxylic acids .

| Property | This compound | Pyrrolopyridine Derivatives (10a–d) |

|---|---|---|

| Core Structure | Monocyclic pyrrole | Fused pyrrolopyridine |

| Substituent Diversity | -NHAc at C5 | -H, -Cl, -OCH₃ at C5 |

| Synthetic Yield | Not reported | 71–95% |

Applications : Pyrrolopyridine derivatives are explored as kinase inhibitors and antimicrobial agents due to their planar aromatic systems and hydrogen-bonding capabilities .

cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.28 g/mol Key Features: This bicyclic compound incorporates a rigid cyclopentane ring fused to the pyrrole, along with a tert-butyl ester and ketone group.

| Property | This compound | Bicyclic Derivative |

|---|---|---|

| Ring System | Monocyclic | Bicyclic (cyclopenta[c]pyrrole) |

| Key Substituents | -COOH, -NHAc | -COOtBu, -O (ketone) |

| Molecular Weight | ~168.15 g/mol | 225.28 g/mol |

Applications : Such bicyclic structures are used in drug discovery for conformational restriction, improving target binding affinity .

Complex Pyrrole Carboxylic Acid Derivatives ()

Examples :

- (2R,4S)-2-[(1S,2R)-1-Carboxy-2-hydroxypropyl]-4-(2-formimidamidoethylthio)-3,4-dihydro-2H-pyrrole-5-carboxylic acid

- (5R,6S)-3-(2-Aminoethylthio)-6-[(R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Key Features: These derivatives include stereochemical complexity, thioether linkages, and bicyclic frameworks.

| Property | This compound | Beta-Lactam Analog |

|---|---|---|

| Structural Complexity | Simple monocyclic | Bicyclic with fused rings |

| Functional Groups | -COOH, -NHAc | -COOH, -OH, thioether, β-lactam |

Applications : Beta-lactam analogs are critical in antibiotic development, targeting bacterial cell wall synthesis .

生物活性

5-Acetamido-1H-pyrrole-2-carboxylic acid (also known as 5-acetamido-2-pyrrolecarboxylic acid) is a compound that has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Target Interactions

Pyrrole derivatives, including this compound, have been identified to interact with various biological targets, including enzymes and receptors. The compound may bind with high affinity to multiple receptors, influencing various biochemical pathways.

Biochemical Pathways

This compound is involved in significant biochemical reactions, particularly through its interaction with enzymes such as pyrrole-2-carboxylate decarboxylase. This enzyme catalyzes the conversion of pyrrole-2-carboxylate to pyrrole, highlighting the compound's role in metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied against multidrug-resistant strains of Staphylococcus aureus, showing promising results . In vitro studies have demonstrated that derivatives of pyrrole compounds can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Activity

The anticancer properties of this compound have been evaluated using human lung adenocarcinoma (A549) cell lines. Studies reveal that certain derivatives exhibit potent anticancer activity, reducing cell viability significantly compared to control treatments like cisplatin . The structure-activity relationship suggests that modifications to the pyrrole ring can enhance anticancer efficacy while minimizing cytotoxic effects on non-cancerous cells .

Study on Anticancer Activity

In a study assessing various derivatives of this compound, it was found that compounds with specific substitutions on the pyrrole ring exhibited varying degrees of cytotoxicity against A549 cells. For instance, one derivative reduced cell viability to 66%, demonstrating its potential as a therapeutic agent against lung cancer .

| Compound | Cell Viability (%) | Remarks |

|---|---|---|

| Compound A | 78–86% | Weak anticancer activity |

| Compound B | 66% | Notable cytotoxicity |

| Compound C | >90% | Low activity |

Study on Antimicrobial Activity

Another study focused on the antimicrobial efficacy of pyrrole derivatives against resistant bacterial strains. Compounds were tested against Staphylococcus aureus strains resistant to linezolid and tedizolid. The results indicated that certain derivatives exhibited selective antimicrobial activity, making them candidates for further development in treating resistant infections .

常见问题

Q. What are the optimal synthetic routes for 5-Acetamido-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Synthetic Pathways : Analogous pyrrole-carboxylic acid derivatives (e.g., 1H-pyrrole-2-carboxylic acid) are typically synthesized via cyclization of amino acid precursors or functionalization of pyrrole cores. For example, refluxing precursors in acetic acid with sodium acetate as a catalyst is a common strategy .

- Optimization : Use factorial design experiments to vary parameters like temperature (80–120°C), solvent polarity (acetic acid vs. ethanol/ethyl acetate mixtures), and stoichiometric ratios of reagents. Response variables include yield and purity .

- Validation : Monitor reaction progress via TLC or HPLC and confirm product identity using NMR (¹H/¹³C) and FT-IR spectroscopy.

Q. How can the purity and structural integrity of this compound be validated in academic settings?

Methodological Answer:

- Crystallization : Recrystallize crude products from solvent mixtures (e.g., DMF/acetic acid) to remove impurities, as demonstrated in analogous pyrrole derivatives .

- Spectroscopic Analysis :

Advanced Research Questions

Q. What computational methods are suitable for predicting the hydrogen-bonding network and solubility of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvent interactions using software like GROMACS or AMBER. Input crystal structure data (e.g., O1 and O2 positions from X-ray studies) to simulate hydrogen-bond stability in polar solvents .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict protonation sites and intermolecular interactions. Compare results with experimental IR spectra for validation .

Q. How do reaction mechanisms differ when synthesizing this compound derivatives (e.g., esters or amides)?

Methodological Answer:

- Mechanistic Probes :

- Kinetic Isotope Effects (KIE) : Replace reactive hydrogens (e.g., acetamido protons) with deuterium to study rate-determining steps.

- Trapping Intermediates : Use quenching agents (e.g., TEMPO) to isolate and characterize transient species during esterification or amidation .

- Regioselectivity : Employ NMR titration to monitor substituent effects on pyrrole ring reactivity. For example, bulky groups at the 5-position may sterically hinder carboxylate functionalization .

Q. What strategies mitigate decomposition or side reactions during scale-up synthesis of this compound?

Methodological Answer:

- Process Control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy to detect real-time degradation (e.g., hydrolysis of the acetamido group) .

- Reactor Design : Optimize mixing efficiency in continuous-flow reactors to minimize localized overheating, which can trigger decarboxylation .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility data for pyrrole-carboxylic acid derivatives: How to reconcile conflicting results?

Methodological Answer:

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., 25°C, 0.1 M PBS buffer) to isolate solvent/salt effects.

- Meta-Analysis : Cross-reference solubility data from structurally related compounds (e.g., 5-Oxopyrrolidine-2-carboxylic acid) to identify trends in substituent hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。